Enantioselective Synthesis: High Optical Purity (98% ee) for (S)-Neonicotinoid Precursor via Chemoenzymatic DKR
In the synthesis of a neonicotinoid pesticide derivative, a chemoenzymatic dynamic kinetic resolution (DKR) of racemic 1-(6-chloropyridin-3-yl)ethanol was employed. This method yielded the desired (S)-enantiomer in high enantiomeric excess, a critical requirement for producing the active single-enantiomer pesticide .
| Evidence Dimension | Enantiomeric excess (ee) achieved in DKR |
|---|---|
| Target Compound Data | 98% ee for (S)-enantiomer |
| Comparator Or Baseline | Racemic mixture (0% ee) |
| Quantified Difference | +98% ee |
| Conditions | Chemoenzymatic DKR with combined ruthenium and enzyme catalysis under mild conditions |
Why This Matters
This demonstrates the compound's amenability to state-of-the-art enantioselective synthesis, a prerequisite for developing single-enantiomer pesticides and pharmaceuticals, and a capability not equally assured for its non-chiral or differently substituted analogs.
